1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one
CAS No.: 446270-14-0
Cat. No.: VC21420389
Molecular Formula: C22H20FN3O
Molecular Weight: 361.4g/mol
* For research use only. Not for human or veterinary use.
![1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one - 446270-14-0](/images/no_structure.jpg)
Specification
CAS No. | 446270-14-0 |
---|---|
Molecular Formula | C22H20FN3O |
Molecular Weight | 361.4g/mol |
IUPAC Name | 1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[cd]indol-2-one |
Standard InChI | InChI=1S/C22H20FN3O/c23-17-7-9-18(10-8-17)25-13-11-24(12-14-25)15-26-20-6-2-4-16-3-1-5-19(21(16)20)22(26)27/h1-10H,11-15H2 |
Standard InChI Key | ZFEUNCVHQQMNSC-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |
Canonical SMILES | C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Properties
Basic Chemical Information
The compound 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 446270-14-0 |
Molecular Formula | C22H20FN3O |
Molecular Weight | 361.4 g/mol |
IUPAC Name | 1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[cd]indol-2-one |
Standard InChI | InChI=1S/C22H20FN3O/c23-17-7-9-18(10-8-17)25-13-11-24(12-14-25)15-26-20-6-2-4-16-3-1-5-19(21(16)20)22(26)27/h1-10H,11-15H2 |
Standard InChIKey | ZFEUNCVHQQMNSC-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |
PubChem Compound ID | 1047740 |
These chemical identifiers provide essential reference points for researchers working with this compound and establish its unique chemical identity in scientific databases.
Structural Components Analysis
The molecule comprises three key structural elements that contribute to its potential pharmacological profile:
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Benzo[cd]indol-2(1H)-one core: This tricyclic heterocyclic system features a nitrogen-containing five-membered ring fused to a naphthalene-like structure. This core structure is known for its versatility in pharmaceutical applications and serves as an important pharmacophore in many bioactive compounds .
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Piperazine linker: The six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4 serves as a flexible connector between the other functional groups. Piperazine moieties are common in many pharmaceutical compounds due to their ability to enhance water solubility and improve pharmacokinetic properties .
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4-Fluorophenyl group: The addition of this fluorinated aromatic ring significantly influences the compound's metabolic stability and potential binding interactions. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance drug-like properties, including improved binding to target proteins and increased resistance to metabolic degradation .
The integration of these three structural components creates a molecule with potential for diverse biological interactions, particularly with neuroreceptors and enzyme systems.
Structural Relationships and Chemical Classifications
Relationship to Other Bioactive Compounds
1-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one shares structural similarities with several classes of pharmacologically active compounds:
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Calcium channel blockers: The compound's structural elements, particularly the piperazine and fluorophenyl components, bear resemblance to calcium antagonists such as flunarizine and lomerizine, which are used clinically for migraine treatment .
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Indole derivatives: As part of the broader class of indole derivatives, this compound may exhibit diverse biological activities common to this structural family, including interactions with various neurotransmitter systems.
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Fluorinated pharmaceuticals: The incorporation of a fluorine atom enhances the compound's potential metabolic stability, a characteristic feature of many successful drug candidates .
These structural relationships provide valuable context for understanding the compound's potential biological activities and therapeutic applications.
Research Findings and Future Directions
Current Research Status
Research on 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one appears to be in relatively early stages, with limited published data on its specific pharmacological profile. The compound is primarily available from specialized chemical manufacturers as part of their pharmaceutical intermediates and building blocks portfolio.
Future Research Directions
Given the limited availability of specific research findings on this compound, future studies would likely focus on:
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Pharmacokinetic characterization: Investigation of absorption, distribution, metabolism, excretion, and safety profiles
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Target identification: Determination of specific molecular targets and binding affinities
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Structure-activity relationship studies: Systematic modification of the structure to optimize biological activity and drug-like properties
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Therapeutic application exploration: Testing in relevant disease models, particularly in neurological and vascular conditions
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Synthetic optimization: Development of more efficient synthetic routes to facilitate further research
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